molecular formula C12H14N2O B2479460 N,2-Dimethyl-6-(prop-2-ynylamino)benzamide CAS No. 1436244-77-7

N,2-Dimethyl-6-(prop-2-ynylamino)benzamide

Cat. No.: B2479460
CAS No.: 1436244-77-7
M. Wt: 202.257
InChI Key: NYBJNXALBLQGGA-UHFFFAOYSA-N
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Description

N,2-Dimethyl-6-(prop-2-ynylamino)benzamide is a small molecule research chemical featuring a propargylamine group, designed for investigating epigenetic regulation. This compound is of significant interest in biochemical and oncology research for its potential as an inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1) enzyme . LSD1 plays a critical role in modulating gene expression by demethylating histone proteins, and its overexpression has been strongly linked to the progression of hormone-dependent cancers, such as prostate and breast cancer . Compounds containing a propargylamine moiety, like this one, are hypothesized to act as irreversible inhibitors by forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site, leading to sustained inactivation and an increase in cellular histone methylation levels . This mechanism can be leveraged to study aberrant transcriptional programs in cancer cells. Researchers can utilize this benzamide derivative as a valuable tool compound to probe the biological consequences of LSD1 inhibition and to explore new therapeutic strategies for epigenetic disorders. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,2-dimethyl-6-(prop-2-ynylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-4-8-14-10-7-5-6-9(2)11(10)12(15)13-3/h1,5-7,14H,8H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBJNXALBLQGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC#C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-6-(prop-2-ynylamino)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylbenzamide and propargylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethyl-6-(prop-2-ynylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of reduced analogs.

    Substitution: The benzamide structure allows for substitution reactions, where different substituents can be introduced at specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents to the benzene ring.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
N,2-Dimethyl-6-(prop-2-ynylamino)benzamide serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for researchers looking to develop new compounds with specific properties. For instance, it can be utilized in the synthesis of ligands for sigma receptors, which are essential in pharmacological research .

Reactivity and Mechanism
The compound's reactivity can be attributed to its benzamide structure, which allows for interactions with different nucleophiles and electrophiles. The presence of the prop-2-ynylamino group enhances its potential for further functionalization, making it a candidate for creating derivatives with tailored properties.

Biological Applications

Pharmacological Research
In the field of pharmacology, this compound is being studied for its potential as a therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors can lead to significant insights into drug design. For example, compounds with similar structures have shown promise in modulating sigma receptor activity, which is relevant for treating various neurological disorders .

Enzyme Inhibition Studies
Research indicates that this compound may exhibit enzyme inhibition properties. Investigating its effects on specific enzymes could provide valuable data on its mechanism of action and therapeutic potential. Understanding how it interacts at the molecular level is crucial for developing effective drugs targeting specific diseases .

Medical Applications

Therapeutic Potential
The compound's pharmacological properties suggest that it may have applications in treating conditions like epilepsy and other hyperexcitability disorders. Its structural analogs have been linked to modulation of ion channels, which are critical in neuronal signaling pathways . Further studies are required to validate these potential uses.

Case Studies
Several studies have highlighted the importance of benzamide derivatives in medicinal chemistry. For instance, compounds similar to this compound have demonstrated efficacy against various diseases through their interaction with biological targets. These findings underscore the need for continued exploration of this compound's therapeutic capabilities .

Industrial Applications

Material Development
In industrial chemistry, this compound can be utilized as a precursor in the synthesis of new materials. Its unique functional groups may impart desirable properties to polymers or other materials used in various applications.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-6-(prop-2-ynylamino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzamide derivatives are widely studied due to the modifiable positions on the aromatic ring and the amide group. Below is a comparative analysis of N,2-Dimethyl-6-(prop-2-ynylamino)benzamide with key structural analogs:

Compound Substituents Key Features Biological/Functional Relevance Reference
N,2-Dimethyl-6-(2,2,2-trifluoroethyl)benzamide 6-(2,2,2-Trifluoroethyl), N,2-dimethyl Electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity. Potential enzyme inhibition (e.g., PCAF HAT analogs).
2-Hexanoylamino-1-(3-carboxyphenyl)benzamide 2-Hexanoylamino, 1-(3-carboxyphenyl) Long acyl chain at 2-position critical for PCAF HAT inhibition (71% at 100 μM). PCAF HAT inhibition; scaffold for anticancer agents.
Halogenated benzamides (e.g., ortho-Cl/meta-F) Halogens at ortho/meta positions Halogens influence DNA-binding affinity and photocleavage efficiency under UV-A. DNA-targeting agents; photodynamic therapy applications.
Sulfamoyl benzamide derivatives Sulfamoyl group at variable positions Hydrogen bonding with Arg63 in glucokinase; activates GK for diabetes therapy. Antidiabetic agents via GK activation.
This compound 6-Prop-2-ynylamino, N,2-dimethyl Alkyne group enables click chemistry; potential for covalent binding or probes. Underexplored; inferred roles in enzyme modulation.

Key Observations:

  • Electronic and Steric Effects: The prop-2-ynylamino group in the target compound introduces a linear alkyne, contrasting with bulkier substituents like trifluoroethyl (CF₃) or long acyl chains. This may reduce steric hindrance while enhancing π-π stacking or covalent interactions .
  • Biological Activity: Analogous benzamides with 2-acylamino groups (e.g., hexanoylamino) exhibit significant PCAF HAT inhibition (>70%), suggesting that the 2-methyl group in the target compound could similarly stabilize enzyme interactions. However, the alkyne’s role remains speculative without direct data .
  • Synthetic Utility: The prop-2-ynylamino group’s reactivity (e.g., Huisgen cycloaddition) offers advantages for bioconjugation or probe development, unlike inert substituents like halogens or carboxyphenyl groups .

Pharmacological and Mechanistic Insights

  • Metabolic Pathways: Benzamides are metabolized by flavoprotein monooxygenases (e.g., EtaA), producing S-oxides or hydrolyzed products. The prop-2-ynyl group may alter metabolic stability compared to CF₃ or acyl chains .
  • DNA Interactions: Halogenated benzamides cleave DNA under UV-A, but the alkyne’s photochemical behavior remains unstudied .

Biological Activity

N,2-Dimethyl-6-(prop-2-ynylamino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a dimethyl group and a prop-2-ynylamino side chain attached to a benzamide core. This unique structure contributes to its distinct biological properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit enzyme inhibition or receptor binding, leading to alterations in cellular functions and signaling pathways. However, detailed studies are required to elucidate the specific molecular mechanisms involved in its action.

1. Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in metabolic processes. For instance, similar benzamide derivatives have shown inhibitory effects on hydroxy-steroid dehydrogenases (HSDs), which are crucial in steroid metabolism .

2. Antioxidant Activity

Compounds within the benzamide family have demonstrated antioxidant properties, potentially protecting cells from oxidative stress. This activity is vital for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

Studies on related compounds suggest that this compound may exhibit anti-inflammatory activities by modulating inflammatory pathways. For example, certain benzamide derivatives have been shown to impede the binding of receptors involved in inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR of this compound highlights how modifications to its structure can influence biological activity:

CompoundR GroupMax Activity (%)EC50 (μM)
13-Cl, 2-Me976 ± 1
5aH4518 ± 4
5b2-Pyridine1638 ± 9
5cIndazoleCytotoxic-
5d4-OMe5532 ± 7

This table summarizes the maximum activity and effective concentration (EC50) values for several analogs of benzamide derivatives, showcasing how subtle changes can lead to significant variations in potency .

Case Studies

  • Diabetes Research : A study focusing on related benzamide compounds identified a novel scaffold that exhibited protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. This scaffold demonstrated maximal activity at concentrations as low as 0.1±0.01μM0.1\pm 0.01\mu M, indicating strong potential for therapeutic applications in diabetes management .
  • Antiviral Activity : Another investigation into benzamide derivatives revealed compounds with antiviral properties against HIV replication, with EC50 values indicating effective inhibition at low concentrations .

Q & A

Q. What are the recommended synthetic routes for N,2-Dimethyl-6-(prop-2-ynylamino)benzamide, and how can reaction efficiency be optimized?

The compound can be synthesized via ruthenium-catalyzed cyclization of substituted benzamides. Key steps include:

  • Catalytic conditions : Use [Ru]-catalysts (e.g., RuCl₃) with AgSbF₆ and Cu(OAc)₂·H₂O at 110°C for 16 hours to achieve cyclization yields >80% .
  • Substrate activation : Pre-activate the carboxylic acid group using reagents like methyl 3-(chlorocarbonyl)propanoate in pyridine/CH₂Cl₂ to improve reaction specificity .
  • Optimization : Monitor reaction progress via TLC and adjust reaction time (e.g., 8–16 hours) to balance yield and byproduct formation .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., prop-2-ynylamino group at position 6) and IR for functional group identification (e.g., amide C=O stretch at ~1638 cm⁻¹) .
  • X-ray crystallography : Refine crystal structures using SHELX (e.g., SHELXL for small-molecule refinement) and visualize packing motifs with Mercury software to analyze intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
  • Mass spectrometry : Validate molecular weight via ESI-MS (e.g., m/z 342.02 for similar benzamide derivatives) .

Q. What methods are suitable for assessing purity and stability under experimental conditions?

  • Chromatography : Use HPLC with C18 columns and UV detection (λ = 254 nm) to quantify purity (>95%). For stability, perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
  • Thermal analysis : DSC/TGA can identify decomposition points (e.g., melting points ~306–308°C for thermally stable analogs) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Enzyme assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., tyrosinase) using spectrophotometric methods (IC₅₀ determination) .
  • Binding studies : Perform SPR or ITC to quantify interactions with proteins (e.g., PLpro enzyme binding, as seen in benzamide-based SARS-CoV-2 inhibitors) .
  • Cellular models : Use ischemia/reperfusion injury assays (e.g., isolated heart models) to evaluate cardioprotective effects, with statistical validation via ANOVA and Bonferroni correction .

Q. How should contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Standardization : Ensure consistent assay conditions (pH, temperature, solvent concentration). For example, tyrosinase inhibition assays require kojic acid as a positive control .
  • Data normalization : Express activity as a percentage of vehicle-treated controls (e.g., infarct size reduction in ischemia studies) and use n ≥ 9 replicates for statistical power .
  • Meta-analysis : Compare results across studies using tools like RevMan to identify confounding variables (e.g., cell line variability) .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., oxy-tyrosinase) and calculate binding free energies (ΔG). Prioritize compounds with negative ΔG and multiple hydrogen bonds .
  • QSAR modeling : Train models on datasets of benzamide derivatives (e.g., glucokinase activators) to predict bioactivity based on substituent electronegativity or steric bulk .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be addressed during refinement?

  • Software tools : Use SHELXD for structure solution in cases of twinning and SHELXE for experimental phasing. For disorder, apply PART instructions in SHELXL to model split positions .
  • Validation : Cross-check with Mercury’s "Packing Similarity" tool to ensure structural consistency across datasets .

Methodological Notes

  • Key references : Synthesis , crystallography , biological assays , and computational modeling are prioritized.

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